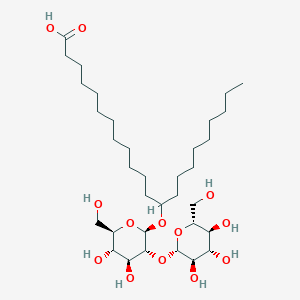

13-Sophorosyloxydocosanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

13-sophorosyloxydocosanoic acid is a sophorolipid and a sophoroside.

科学的研究の応用

Pharmaceuticals

13-Sophorosyloxydocosanoic acid has been explored for its potential therapeutic applications due to its biocompatibility and ability to enhance drug delivery systems.

- Drug Formulations : It acts as a surfactant in emulsions, improving the solubility and bioavailability of poorly soluble drugs. Studies indicate that formulations containing this compound can significantly enhance the absorption rates of active pharmaceutical ingredients (APIs) .

- Antimicrobial Activity : Research has shown that derivatives of sophorolipids exhibit antimicrobial properties, making them suitable candidates for developing new antimicrobial agents .

Cosmetics and Personal Care

The compound's emulsifying and skin-conditioning properties make it valuable in the cosmetic industry.

- Emulsifiers : this compound is used as an emulsifier in creams and lotions, providing stability and enhancing texture. Its ability to form stable emulsions helps in creating products with improved sensory attributes .

- Moisturizers : Its hydrating properties contribute to skin moisture retention, making it an effective ingredient in moisturizers and conditioners .

Food Industry

Emerging research suggests potential applications in food technology.

- Food Additive : The compound can function as a natural emulsifier in food products, improving texture and stability without synthetic additives .

- Nutraceuticals : Its fatty acid profile may contribute beneficial health effects when incorporated into dietary supplements .

Material Science

The unique chemical structure allows for innovative applications in material sciences.

- Biodegradable Materials : The compound can be utilized in the development of biodegradable polymers, contributing to environmentally friendly packaging solutions .

- Coatings and Inks : Its properties as a thickening agent are exploited in formulations for coatings and inks, enhancing performance characteristics such as adhesion and durability .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmaceuticals | Research on drug delivery systems | Enhanced solubility of APIs when formulated with this compound. |

| Cosmetics | Emulsification studies | Improved stability and sensory properties in cream formulations. |

| Food Technology | Emulsifier research | Effective natural emulsifier with potential health benefits. |

| Material Science | Biodegradable polymer research | Development of eco-friendly packaging materials using sophorolipid derivatives. |

化学反応の分析

Acetylation of the Sophorose Unit

The hydroxyl groups at positions 6' and 6'' on the sophorose disaccharide undergo enzymatic acetylation, producing mono- and diacetylated derivatives (Figure 1). This reaction is catalyzed by acetyltransferases from Candida bogoriensis and is modulated by fermentation conditions in Rhodotorula bogoriensis .

Table 1: Acetylated Derivatives and Their Properties

| Derivative | Acetylation Sites | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 13-Sophorosyloxydocosanoic acid | None | C₃₄H₆₄O₁₃ | 680.43 |

| 6'-Monoacetylated | 6' | C₃₆H₆₆O₁₄ | 722.45 |

| 6''-Monoacetylated | 6'' | C₃₆H₆₆O₁₄ | 722.45 |

| 6',6''-Diacetylated | 6',6'' | C₃₈H₆₈O₁₅ | 764.46 |

-

Key Findings :

Esterification of the Carboxylic Acid Group

The terminal carboxylic acid undergoes esterification, forming methyl esters. This modification is critical for altering solubility and industrial applications.

Table 2: Esterification Products

| Compound | Ester Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 13-sophorosyloxydocosanoate | Methyl | C₃₅H₆₆O₁₃ | 694.45 |

-

Synthetic Route : Methanol-mediated esterification under acidic or enzymatic conditions .

-

Applications : Methyl esters are precursors for polymerizable surfactants .

Hydroxylation and Chain Elongation

While this compound itself is a hydroxylated derivative (13-hydroxy group), R. bogoriensis produces analogous C24:0 sophorolipids under specific nutrient conditions, suggesting enzymatic elongation of the fatty acid chain .

Secondary Oxidation

特性

分子式 |

C34H64O13 |

|---|---|

分子量 |

680.9 g/mol |

IUPAC名 |

13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxydocosanoic acid |

InChI |

InChI=1S/C34H64O13/c1-2-3-4-5-9-12-15-18-23(19-16-13-10-7-6-8-11-14-17-20-26(37)38)44-34-32(30(42)28(40)25(22-36)46-34)47-33-31(43)29(41)27(39)24(21-35)45-33/h23-25,27-36,39-43H,2-22H2,1H3,(H,37,38)/t23?,24-,25-,27-,28-,29+,30+,31-,32-,33+,34-/m1/s1 |

InChIキー |

OAKLJPBSRRDONB-FCILMWLFSA-N |

異性体SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

正規SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。